molecular formula C24H30N2O11 B1217483 Azophenyl beta-D-lactoside CAS No. 56503-35-6

Azophenyl beta-D-lactoside

Cat. No. B1217483
CAS RN: 56503-35-6
M. Wt: 522.5 g/mol
InChI Key: VGFJAUZHCFPQBJ-ARYMTDNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azophenyl beta-D-lactoside, also known as Azophenyl beta-D-lactoside, is a useful research compound. Its molecular formula is C24H30N2O11 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azophenyl beta-D-lactoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azophenyl beta-D-lactoside including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56503-35-6

Product Name

Azophenyl beta-D-lactoside

Molecular Formula

C24H30N2O11

Molecular Weight

522.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-phenyldiazenylphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H30N2O11/c27-10-15-17(29)18(30)20(32)24(35-15)37-22-16(11-28)36-23(21(33)19(22)31)34-14-8-6-13(7-9-14)26-25-12-4-2-1-3-5-12/h1-9,15-24,27-33H,10-11H2/t15-,16-,17+,18+,19-,20-,21-,22-,23-,24+/m1/s1

InChI Key

VGFJAUZHCFPQBJ-ARYMTDNSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

synonyms

azophenyl beta-D-lactoside

Origin of Product

United States

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